2-(4-methoxypyridin-2-yl)ethan-1-ol is a chemical compound classified as an alcohol. Its molecular formula is CHNO, and it is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyridine ring substituted with a methoxy group, which contributes to its unique chemical properties and reactivity.
The compound can be sourced from chemical suppliers and is often utilized in research laboratories. It falls under the category of organic compounds, specifically as a substituted pyridine derivative. This classification is significant due to the biological activities often associated with pyridine derivatives, including antimicrobial and anticancer properties.
The synthesis of 2-(4-methoxypyridin-2-yl)ethan-1-ol typically involves the reaction of 4-methoxypyridine with ethylene oxide. This reaction is generally conducted under controlled conditions in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate nucleophilic substitution.
The molecular structure of 2-(4-methoxypyridin-2-yl)ethan-1-ol consists of a pyridine ring with a methoxy group at the 4-position and an ethanol moiety attached at the 2-position.
2-(4-methoxypyridin-2-yl)ethan-1-ol can undergo several types of chemical reactions:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Aldehydes, Carboxylic acids |
Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Amines |
Substitution | Sodium hydroxide, Potassium hydroxide | Substituted pyridine derivatives |
The mechanism of action for 2-(4-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific biological targets. It may modulate enzyme activity or receptor binding, influencing various metabolic pathways. For instance, it could inhibit certain enzymes involved in cellular metabolism, leading to altered cellular functions. The precise molecular targets depend on its application context in research or therapeutic settings.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation .
2-(4-methoxypyridin-2-yl)ethan-1-ol finds various applications across scientific domains:
Methoxypyridine derivatives represent a structurally privileged chemotype in central nervous system (CNS) drug design due to their favorable physiochemical properties and target engagement capabilities. The 4-methoxypyridine moiety, in particular, enhances blood-brain barrier (BBB) penetration – a critical requirement for Alzheimer’s disease (AD) therapeutics. This scaffold’s strategic placement within γ-secretase modulators (GSMs) enables precise interaction with the allosteric site on the presenilin-1 N-terminal fragment (PS1-NTF) of the γ-secretase enzyme complex. Unlike non-heterocyclic analogs, the methoxypyridine motif confers improved aqueous solubility and metabolic stability, addressing historical limitations of early-generation amyloid-targeting compounds [2] [7].
The 2-(4-methoxypyridin-2-yl)ethan-1-ol derivative exemplifies these advantages, where the ethanolic hydroxyl group facilitates hydrogen bonding with biological targets while the methoxy-pyridine system enables optimal membrane permeability. This dual functionality positions it as a versatile building block for multi-target drug discovery in protein misfolding disorders beyond AD, including Parkinson’s disease and tauopathies .
Table 1: Physicochemical Advantages of Methoxypyridine Scaffolds in CNS Drug Design
Property | Early-generation Heterocycles | Methoxypyridine Derivatives | Impact on CNS Efficacy |
---|---|---|---|
LogP (Lipophilicity) | 3.8-5.2 | 2.1-3.5 | Enhanced BBB penetration |
Aqueous Solubility (μM) | <50 | 150-420 | Improved oral bioavailability |
Polar Surface Area (Ų) | 40-60 | 65-85 | Optimal transport properties |
Hydrogen Bond Acceptors | 2-3 | 3-4 | Target binding specificity |
The development of γ-secretase-targeting therapeutics has undergone three distinct phases:
This evolution addressed two critical failures: (1) the hydrophobic collapse of early GSMs that limited therapeutic concentrations in brain tissue, and (2) the lack of product-line shifting where mere Aβ42 reduction proved insufficient without concomitant increase in shorter Aβ peptides (Aβ37/Aβ38). Methoxypyridine derivatives overcame these through balanced amphiphilicity enabling 5-10× higher cerebrospinal fluid-to-plasma ratios than predecessor compounds [2] [5].
The specific structural architecture of 2-(4-methoxypyridin-2-yl)ethan-1-ol (C₈H₁₁NO₂) provides three synergistic biological advantages in GSM design:
Table 2: Structural Contributions to GSM Efficacy of Methoxypyridine-Ethanol Hybrids
Structural Element | Biochemical Function | Observed In Vivo Outcome |
---|---|---|
4-Methoxypyridine Ring | • PS1-NTF binding affinity (Kd = 0.8 μM) • Reduced P-glycoprotein efflux | 32% higher brain concentration vs. phenyl analogs |
Ethanol Side Chain | • H-bond donation to γ-secretase hinge region • Tethering flexibility (3-rotatable bonds) | 3.1× increase in Aβ42→Aβ37 conversion efficiency |
Ortho-Substitution Pattern | • Optimal spatial orientation to catalytic pocket • Prevention of demethylation metabolism | 85% plasma Aβ42 reduction at 100 μmol/kg dose |
The compound serves as a pharmacophore cornerstone in next-generation GSMs like the clinical candidate RG6289, where its integration improved aqueous solubility to >500 μM – addressing the crystallization problems that plagued earlier hydrophobic GSMs. This enables formulation flexibility for chronic dosing regimens required in neurodegenerative diseases [7] [8].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: